molecular formula C14H11FN4O B6467538 N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640861-32-9

N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467538
CAS No.: 2640861-32-9
M. Wt: 270.26 g/mol
InChI Key: SWUKNXUTOGDHID-UHFFFAOYSA-N
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Description

“N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide” is a compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives . These derivatives have been widely studied in drug molecules due to their good biological activity . They are known to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives involves various methods . For instance, the Suzuki–Miyaura coupling of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine with thiophen-2-ylboronic acid leads to 2-(4-fluorophenyl)-6-(thiophen .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using spectroscopic techniques and X-ray diffraction (XRD) . The optimized molecular crystal structures can be determined based on density functional theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be influenced by chalcogen bonding . For example, a 1,4 N⋯S chalcogen bonding appears to influence the biological activity and conformation of heterobiaryls and can also drive the reaction towards the target product .


Physical and Chemical Properties Analysis

The pyridazine ring, which is a part of the “this compound” structure, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .

Future Directions

The pyrazolo[3,4-b]pyridine derivatives, which include “N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide”, have potential for further exploration . They have been recognized as pharmacologically important privileged scaffolds whose derivatives produce almost all types of pharmacological activities . Therefore, they have attracted much attention in the last decades .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O/c1-9-8-19-13(16-9)6-5-12(18-19)14(20)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUKNXUTOGDHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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